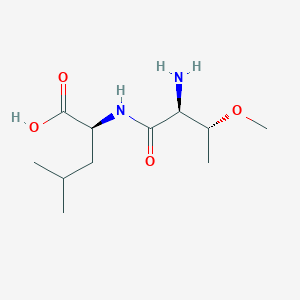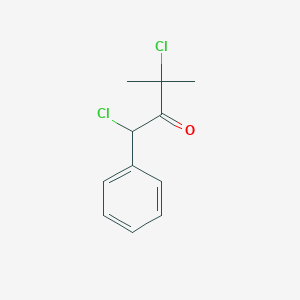
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a methyl group
准备方法
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinoline derivatives with different substituents, which can be further utilized in various applications.
科学研究应用
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
相似化合物的比较
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one can be compared with other similar compounds, such as:
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Known for its antioxidant and anti-inflammatory properties.
(RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Used in coordination chemistry with platinum complexes.
属性
CAS 编号 |
61298-19-9 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-6-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(20)19(13-5-3-12(18)4-6-13)16-8-7-14(21-2)10-15(11)16/h3-10H,1-2H3 |
InChI 键 |
WKRCXRFXBQWUTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


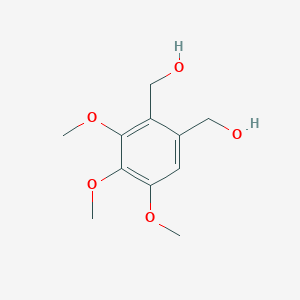
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
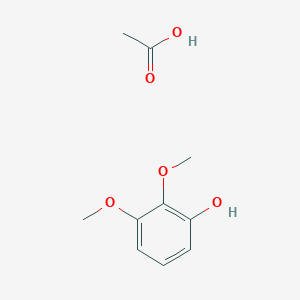

![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
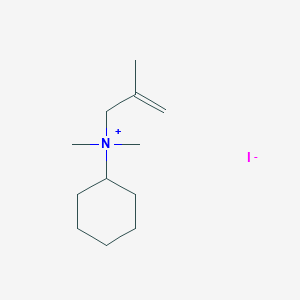
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)




